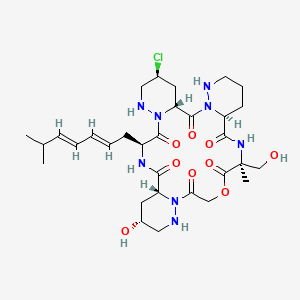

Piperazimycin B

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H47ClN8O9 |

|---|---|

Molecular Weight |

711.2 g/mol |

IUPAC Name |

(3R,5S,10S,13R,15R,23S,26S)-5-chloro-15-hydroxy-23-(hydroxymethyl)-23-methyl-10-[(2E,4E)-6-methylhepta-2,4-dienyl]-21-oxa-1,7,8,11,17,18,24,30-octazatetracyclo[24.4.0.03,8.013,18]triacontane-2,9,12,19,22,25-hexone |

InChI |

InChI=1S/C31H47ClN8O9/c1-18(2)8-5-4-6-9-21-28(46)40-24(12-19(32)14-34-40)29(47)39-22(10-7-11-33-39)27(45)37-31(3,17-41)30(48)49-16-25(43)38-23(26(44)36-21)13-20(42)15-35-38/h4-6,8,18-24,33-35,41-42H,7,9-17H2,1-3H3,(H,36,44)(H,37,45)/b6-4+,8-5+/t19-,20+,21-,22-,23+,24+,31-/m0/s1 |

InChI Key |

JQWUSEVRGIXWTP-HOEXFSFOSA-N |

Isomeric SMILES |

CC(C)/C=C/C=C/C[C@H]1C(=O)N2[C@H](C[C@@H](CN2)Cl)C(=O)N3[C@@H](CCCN3)C(=O)N[C@@](C(=O)OCC(=O)N4[C@H](C[C@H](CN4)O)C(=O)N1)(C)CO |

Canonical SMILES |

CC(C)C=CC=CCC1C(=O)N2C(CC(CN2)Cl)C(=O)N3C(CCCN3)C(=O)NC(C(=O)OCC(=O)N4C(CC(CN4)O)C(=O)N1)(C)CO |

Synonyms |

piperazimycin B |

Origin of Product |

United States |

Origin and Microbial Fermentation

Discovery and Isolation from Streptomyces Species

The discovery of Piperazimycin B is rooted in the exploration of microbial sources for novel bioactive compounds. It belongs to a class of cytotoxic hexadepsipeptides, which also includes Piperazimycin A and Piperazimycin C. researchgate.netnih.gov These compounds are natural products originating from bacteria of the genus Streptomyces, which are well-known for their ability to produce a diverse array of secondary metabolites. nih.govfrontiersin.org

This compound, along with its analogues Piperazimycin A and C, was first isolated from the fermentation broth of a Streptomyces species. researchgate.netnih.govscilit.comcapes.gov.br This particular bacterial strain was cultivated from marine sediments collected near the island of Guam. researchgate.netnih.govscilit.comcapes.gov.br The marine environment, particularly deep-sea sediments, is recognized as a promising and still largely unexplored ecosystem for discovering novel microorganisms that produce unique and potent bioactive compounds. nih.gov The isolation of piperazimycins from a marine-derived Streptomyces highlights the importance of this habitat as a source for new chemical entities. frontiersin.orgnih.gov

While the initial discovery of piperazimycins was from a marine sediment source, the core chemical scaffold containing piperazic acid is not exclusive to this environment. Researchers have investigated various ecological niches for Streptomyces species capable of producing similar peptide structures. One such promising area is the study of endophytic microorganisms, which live within the tissues of plants. frontiersin.orgtandfonline.com

For instance, new piperazic acid-containing peptides, congeners of the known peptides JBIR-39 and JBIR-40, have been identified from an endophytic Streptomyces sp. isolated from the medicinal plant Atropa belladonna. tandfonline.comnih.govtandfonline.com Although these are not this compound itself, their discovery demonstrates that endophytic Streptomyces are a viable source of piperazic acid-containing peptides. tandfonline.com The phylogenetic diversity among Streptomyces strains that produce these hexapeptides across different habitats—from marine sediments to plant endophytes—suggests these metabolites may have significant ecological roles beyond their antimicrobial properties. nih.govresearchgate.net This ongoing exploration of diverse habitats continues to be a key strategy for the discovery of new natural products. nih.gov

Fermentation Broth Analysis and Extraction Methodologies

The isolation and characterization of this compound from the microbial culture require a multi-step process involving extraction and detailed analysis of the fermentation broth.

Following fermentation of the Streptomyces sp., the initial step involves extracting the crude mixture of metabolites. Methodologies for such processes often employ solvent extraction. researchgate.net For piperazimycins, the compounds were successfully isolated from the culture broth using solvent extraction followed by purification steps that typically include column chromatography. researchgate.netresearchgate.net

The structural elucidation of this compound and its related compounds was achieved through a combination of sophisticated analytical techniques. nih.govcapes.gov.br High-resolution electrospray ionization tandem mass spectrometry (HRESI-MS/MS) was a key method used for the detailed analysis of the peptide structure. researchgate.netamanote.com In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy and crystallographic methods were employed to definitively assign the complex structures of these cyclic hexadepsipeptides. researchgate.netnih.govcapes.gov.br These analytical methods are essential for determining the chemical formula, connectivity, and stereochemistry of the rare amino acid components that constitute the piperazimycin molecules. researchgate.netcapes.gov.br

Molecular Architecture and Constituent Analysis

Classification as a Cyclic Hexadepsipeptide

Piperazimycin B is classified as a cyclic hexadepsipeptide. This designation indicates a molecule with a ring structure composed of six alternating amino acid and hydroxy acid residues. The "depsi" prefix highlights the presence of at least one ester linkage in the macrocyclic backbone, in addition to the more common amide bonds. The piperazimycins, including variants A, B, and C, were first isolated from the fermentation broth of a Streptomyces species cultured from marine sediments. nih.govresearchgate.net The structural elucidation of these compounds was achieved through a combination of spectral, chemical, and crystallographic methods. nih.gov

Elucidation of Nonproteinogenic Amino Acid Residues

A defining feature of this compound is its composition of rare or "nonproteinogenic" amino acid residues, which are not among the 20 common amino acids found in proteins. These unusual building blocks contribute significantly to the molecule's structural complexity and biological activity.

Piperazic Acid (Piz) and its Derivatives (e.g., γ-hydroxypiperazic acid, γ-chloropiperazic acid)

Central to the structure of the piperazimycins are piperazic acid (Piz) and its hydroxylated and chlorinated derivatives. nih.govnih.gov Piperazic acid, a cyclic hydrazine (B178648) analogue of pipecolic acid, imparts significant conformational rigidity to the peptide backbone. researchgate.net The piperazimycin family is known to contain γ-hydroxypiperazic acid and γ-chloropiperazic acid, which are further examples of the unusual halogenation and oxidation reactions that occur during the biosynthesis of these natural products. nih.govrsc.org

Hydroxyacetic Acid

Another non-standard component identified in the piperazimycin family is hydroxyacetic acid. nih.govnih.gov As a simple α-hydroxy acid, it provides the ester linkage that is characteristic of depsipeptides, contributing to the formation of the cyclic structure.

α-Methylserine

The presence of α-methylserine is another notable feature of the piperazimycins. nih.govnih.gov This α-methylated amino acid adds steric bulk to the macrocycle, which can influence its conformation and interactions with biological targets.

Unique Long-Chain Amino Acids

The piperazimycin family is also characterized by the inclusion of novel long-chain amino acids. While piperazimycin A contains 2-amino-8-methyl-4,6-nonadienoic acid and piperazimycin C incorporates 2-amino-8-methyl-4,6-decadienoic acid, the specific long-chain amino acid residue in this compound is a variation of these structures. nih.govacs.org

Conformational Analysis of the Piperazic Acid Moiety within the Macrocycle

Constituent Residues of this compound

| Residue Class | Specific Residue | Key Feature |

| Piperazic Acids | Piperazic Acid (Piz) | Cyclic hydrazine, imparts rigidity |

| γ-hydroxypiperazic acid | Hydroxylated derivative | |

| γ-chloropiperazic acid | Chlorinated derivative | |

| Hydroxy Acids | Hydroxyacetic Acid | Forms ester linkage in the macrocycle |

| Modified Amino Acids | α-Methylserine | α-methylated, adds steric bulk |

| Long-Chain Amino Acids | Varies within the family | Unsaturated, branched aliphatic chain |

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthesis of the Piperazic Acid Backbone

The piperazic acid (Piz) moiety is a six-membered cyclic amino acid containing a rare N-N bond, which contributes to the structural rigidity of the peptides it is part of. mdpi.com Its biosynthesis has been a subject of significant research.

Ornithine as a Precursor to Piperazic Acid

Early investigations into the biosynthesis of piperazic acid-containing metabolites, such as monamycin (B12648887) and polyoxypeptin, initially suggested that ornithine was not the direct precursor due to a lack of isotopic label incorporation. nih.gov However, more recent studies, particularly on the biosynthesis of kutznerides and other piperazic acid-containing compounds, have firmly established L-ornithine as the starting point for piperazic acid synthesis. mdpi.comnih.govacs.orgacs.org This was demonstrated through isotopic labeling experiments where labeled ornithine was successfully incorporated into the piperazic acid core. acs.org The conversion of ornithine to piperazic acid is considered an essential early step in the biosynthetic pathway. nih.gov

Role of N5-Hydroxy-ornithine and KtzI Enzyme Activity

A key step in the conversion of ornithine to piperazic acid is the N-hydroxylation of the terminal amine of an ornithine-like precursor. pnas.orgnih.gov The enzyme responsible for this transformation is an ornithine N-hydroxylase, exemplified by KtzI from the kutzneride biosynthetic gene cluster. mdpi.comnih.gov KtzI is a flavin monooxygenase that catalyzes the conversion of L-ornithine to N5-hydroxy-L-ornithine. mdpi.comnih.gov This enzymatic step is considered the initial and committed step in the piperazic acid biosynthetic pathway. nih.govacs.org

Following the formation of N5-hydroxy-ornithine, the next crucial step is the formation of the N-N bond to create the piperazic acid ring. It is proposed that a piperazate synthase, such as KtzT, catalyzes the cyclization of the hydroxylated ornithine to generate piperazic acid. mdpi.com One proposed mechanism involves the intramolecular displacement of the hydroxide (B78521) by the α-amine acting as a nucleophile. nih.gov Another hypothesis suggests a further oxidation of N5-hydroxy-ornithine to a nitroso species, which then cyclizes and is subsequently reduced to form the piperazate scaffold. nih.gov

Investigation of Glutamine and Glutamic Acid Incorporation

Initial feeding experiments for the biosynthesis of monamycin and polyoxypeptin showed the incorporation of glutamic acid and glutamine, leading to the proposal that these amino acids were the precursors to the piperazate moieties. pnas.orgnih.gov It was hypothesized that glutamine might be reduced to an ornithine-like enamine intermediate before undergoing N-hydroxylation and cyclization. nih.gov However, the definitive identification of ornithine as the direct precursor clarified that the incorporation of glutamine and glutamic acid is likely due to their conversion to ornithine through primary metabolism. nih.govslideshare.net Glutamic acid can be synthesized from α-ketoglutarate, and it is involved in the synthesis of other amino acids, including glutamine and proline. slideshare.net

Biosynthesis of Unique Amino Acid Side Chains

Piperazimycin B and its analogs contain a variety of unusual, often hydroxylated, amino acid side chains, which contribute to their structural diversity and biological activity.

Isoleucine as a Precursor to Alkyl Moieties

Feeding studies have indicated that isoleucine is a precursor for some of the alkyl moieties in related natural products. For instance, in the biosynthesis of certain compounds, (2S,3R)-3-hydroxy-3-methylproline is derived from isoleucine. researchgate.netd-nb.info Isoleucine is also incorporated into the alkyl moiety of the C15 acyl side chain, likely via α-methylbutyryl-CoA. researchgate.net The catabolism of branched-chain amino acids like isoleucine can produce precursors for fatty acid synthesis. plos.org

Formation of Hydroxylated Amino Acids

The piperazimycin structure contains hydroxylated amino acids, such as γ-hydroxypiperazic acid. researchgate.net The formation of these hydroxylated residues is thought to occur through the action of specific hydroxylases. For example, in the biosynthesis of kutznerides, a similar compound, it is proposed that a flavin monooxygenase or a nonheme iron dioxygenase could catalyze the hydroxylation of a dehydropiperazate intermediate to form a γ-hydroxylated version. pnas.org A similar route has been proposed for the formation of γ-hydroxy-substituted piperazic acids in piperazimycins. pnas.orgnih.gov In polyoxypeptin A, which also contains hydroxylated amino acids, several genes encoding putative hydroxylases or oxygenases are believed to be responsible for these modifications. d-nb.info Studies have shown that other hydroxylated amino acids in these types of molecules are derived from their corresponding non-hydroxylated amino acid precursors. researchgate.net

Characterization of Biosynthetic Gene Clusters (BGCs)

The biosynthesis of piperazic acid-containing natural products like this compound is directed by large, contiguous sets of genes known as biosynthetic gene clusters (BGCs). pnas.orgnih.gov These clusters encode all the necessary enzymatic machinery, including the core nonribosomal peptide synthetases (NRPSs) and various tailoring enzymes responsible for producing unusual monomers and modifying the peptide backbone. pnas.org Analysis of the BGC for kutznerides, a related family of piperazic acid-containing compounds, reveals a cluster spanning approximately 56 kilobases (kb) and containing 29 open reading frames (ORFs). pnas.org Similar BGCs, identifiable through genome mining for key enzymes like piperazate synthases, are responsible for producing other related metabolites such as diperamycin (B1245313) and piperazimycins. researchgate.netnih.gov These BGCs are characterized by the presence of multi-modular NRPS genes and a significant number of genes encoding oxidative and tailoring enzymes, including halogenases, oxygenases, and methyltransferases, which are essential for creating the structural diversity observed in these molecules. pnas.org

The functional assignment of genes within these clusters is typically achieved through bioinformatic analysis and comparison with known enzyme families. The BGC for the kutznerides provides a well-characterized model for understanding the biosynthesis of this compound's components. pnas.org Key enzymatic steps include the formation of piperazic acid precursors, their subsequent modification, and their incorporation into the final peptide structure. pnas.orgnih.gov

The formation of the core piperazate ring is proposed to start from an ornithine-like precursor. pnas.org This precursor undergoes N-hydroxylation by a flavin monooxygenase, homologous to KtzI, followed by an intramolecular cyclization to form the N-N bond, a reaction catalyzed by a piperazate synthase like KtzT. pnas.orgresearchgate.net The resulting γ,δ-dehydropiperazate is a common intermediate that can be further modified. pnas.org For instance, the γ-chloropiperazic acid found in this compound is likely formed through the action of a flavin-dependent halogenase (homologous to KtzQ or KtzR) on this intermediate. researchgate.netpnas.org Similarly, the γ-hydroxypiperazic acid residue is likely generated by a flavin monooxygenase or a nonheme iron dioxygenase. researchgate.netpnas.org

The assembly of the hexadepsipeptide backbone is catalyzed by a multi-modular NRPS, such as KtzH. pnas.org This enzyme contains specialized domains for activating specific amino acids (adenylation or A-domain), tethering them to the enzyme (thiolation or T-domain), and forming peptide bonds (condensation or C-domain). pnas.org Notably, one of the NRPS modules in the kutzneride BGC contains an embedded methyltransferase (MT) domain, which is responsible for generating the α-methylserine residue also found in this compound. researchgate.netpnas.org

Table 1: Selected Gene Homologs in Piperazimycin-Related Biosynthetic Gene Clusters and Their Functions

| Gene Homolog | Proposed Enzyme Function | Role in this compound Biosynthesis |

| KtzI | Flavin Monooxygenase (N-hydroxylating) | Catalyzes the initial N-hydroxylation of an ornithine precursor, a key step toward piperazic acid formation. pnas.org |

| KtzT | Piperazate Synthase (PZS) | Catalyzes the crucial N-N bond-forming cyclization to create the piperazic acid scaffold. pnas.orgnih.govresearchgate.net |

| KtzQ/KtzR | Flavin-Dependent Halogenase | Responsible for the chlorination of the piperazate intermediate to form γ-chloropiperazic acid. pnas.org |

| KtzH (A-domain) | Adenylation Domain (NRPS) | Selects and activates specific amino acid precursors, including serine and the piperazic acid derivatives. pnas.org |

| KtzH (MT-domain) | Methyltransferase Domain (NRPS) | Catalyzes the methylation of a serine residue to form α-methylserine during peptide assembly. pnas.org |

| KtzH (TE-domain) | Thioesterase Domain (NRPS) | Catalyzes the final cyclization and release of the mature hexadepsipeptide from the NRPS enzyme. pnas.org |

Piperazate synthases (PZSs) are the key enzymes responsible for catalyzing the formation of the cyclic hydrazine (B178648) N-N bond in piperazic acid. nih.govacs.orgnih.gov Studies have revealed that these enzymes exhibit significant substrate promiscuity. While their natural substrate is typically L-N5-hydroxyornithine, PZSs like KtzT and a related enzyme, PipS, can accept a variety of other N-hydroxylated diamines to synthesize a range of 5- and 6-membered N-N bond-containing heterocycles. acs.orgnih.govbiorxiv.org

This promiscuity has been exploited for biocatalytic applications, demonstrating that enzymes such as KtzT, SspMPZS, and AspPZS are capable of converting various non-natural substrates. acs.org This flexibility expands the toolkit for creating novel heterocyclic scaffolds. acs.orgnih.gov Further research into the heme-dependent PZS enzyme PipS revealed that it can catalyze either N-N bond formation or, depending on the specific substrate, an imine-forming dehydration reaction. researchgate.netbiorxiv.org This dual catalytic ability underscores the mechanistic versatility of these enzymes and suggests that their activity can be modulated by the structure of the substrate. researchgate.net Some PZSs have also been shown to have an inverse enantiomeric preference compared to others, making them valuable candidates for enzyme engineering and the synthesis of specific stereoisomers. acs.org

Enzymatic Modifications and Post-Translational Processing

The biosynthesis of this compound is a highly orchestrated process where modifications occur both during and after the assembly of the peptide chain. The core synthesis is carried out in a thiotemplated fashion on the NRPS assembly line, where intermediates are covalently bound to the enzyme via phosphopantetheinyl arms. pnas.org

During the chain elongation process, several enzymatic modifications take place on these tethered intermediates. These "on-line" modifications are critical for creating the unique residues found in the final molecule. pnas.orgresearchgate.net This includes the halogenation and hydroxylation of piperazate residues and the methylation of serine, as catalyzed by dedicated tailoring enzymes and embedded NRPS domains. pnas.org

The final step in the biosynthesis is a crucial post-translational processing event: the release of the completed peptide from the NRPS machinery. wikipedia.orglecturio.com This is not a simple hydrolysis but a catalyzed cyclization reaction. A thioesterase (TE) domain, located at the end of the final NRPS module, mediates a nucleophilic attack that simultaneously cleaves the bond tethering the peptide to the enzyme and forms the cyclic ester (depsi) bond of the hexadepsipeptide core. pnas.org This cyclization and release yields the mature, biologically active this compound molecule.

Molecular Mechanisms of Action in Cellular Systems

Induction of Apoptosis in Cancer Cell Lines

The piperazimycin family, including Piperazimycin B, exhibits significant cytotoxic properties against tumor cells, primarily by inducing apoptosis. nih.gov Studies on human carcinoma HCT-116 cells have shown that piperazimycins A, B, and C possess a significant cytotoxic effect with an average IC50 value of 76 ng/mL. nih.gov Specifically, Piperazimycin A, when screened against the National Cancer Institute's 60 cancer cell line panel, demonstrated potent in vitro cytotoxicity towards multiple tumor cell lines, with a mean Growth Inhibition (GI50) value of 100 nM. nih.govnih.govcore.ac.uk This induction of apoptosis is a key mechanism for their anticancer activity.

Table 1: Cytotoxic Activity of Piperazimycin Family

| Compound (Family) | Cell Line | Assay | IC50 / Mean GI50 | Reference |

| Piperazimycins (A, B, C) | HCT-116 (human colon carcinoma) | Cytotoxicity | 76 ng/mL | nih.gov |

| Piperazimycin A | NCI 60 cancer cell line panel | Growth Inhibition | 100 nM | nih.govnih.govcore.ac.uk |

Cellular Targets and Signaling Pathways

The observed cytotoxicity and apoptosis induction by piperazimycins suggest their interaction with crucial cellular targets and signaling pathways involved in cancer cell proliferation and survival. Although specific direct targets for this compound are not extensively detailed, related piperazine (B1678402) derivatives have been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to caspase-dependent apoptosis. These pathways are fundamental in regulating cell growth, survival, and proliferation, and their inhibition can effectively suppress cancer cell viability.

As depsipeptides, piperazimycins are expected to interact with various cellular macromolecules, such as proteins, nucleic acids, and lipids, to exert their biological effects. While direct evidence detailing the specific macromolecular interactions of this compound is limited, the general mechanism of many anticancer agents involves binding to and modulating the function of key proteins or other cellular components. For instance, some metal-based anticancer agents have been shown to selectively target proteins rather than DNA, leading to cancer-specific cell death by disrupting proteostasis. The structural flexibility of depsipeptides, due to the presence of ester linkages, can influence their interactions with biological targets.

Cell cycle arrest is a common mechanism by which anticancer agents inhibit tumor growth. While specific data for this compound are not available, other compounds with anticancer activity, such as piperine, have been shown to induce G1 phase cell cycle arrest by down-regulating cyclin D1 and up-regulating p21, often associated with DNA damage and activation of checkpoint kinase 1 (Chk1). Microtubule-targeting agents, which can disrupt cell division, often lead to cell cycle arrest, commonly at the G2/M phase. The induction of apoptosis often follows such cell cycle disruptions if the damage is irreparable.

Mitochondria play a central role in cellular energy production and apoptosis. Many anticancer compounds exert their effects by modulating mitochondrial function and inducing the production of reactive oxygen species (ROS). An overload of mitochondrial ROS can lead to oxidative stress, mitochondrial dysfunction (e.g., morphological changes, membrane potential collapse, membrane permeabilization), and ultimately, apoptotic cell death. For example, a piperazidine derivative (B5G9) was found to stimulate mitochondria-derived ROS burst, leading to apoptotic cell death in hepatocellular carcinoma cells. While specific studies on this compound's direct impact on mitochondrial function and ROS production are not explicitly detailed in the provided sources, the general cytotoxic nature of the piperazimycin family suggests a potential involvement of these pathways.

Microtubules are crucial for cell shape, intracellular transport, and chromosome segregation during cell division. Agents that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), can halt cell division and induce apoptosis. Piperazimycins have been clustered with Eribulin, a cyclic macrolide known to destabilize microtubule assembly. However, it is noted that piperazimycins, with their cyclic structure possessing both hydrogen bond donors and acceptors, may have a different mechanism compared to Eribulin's hydrogen bond breaking capacity. Other depsipeptides, such as cryptophycins, are known to inhibit microtubule formation. [19 in previous search] This suggests a possible, though not yet fully elucidated, influence of piperazimycins on microtubule dynamics, contributing to their anticancer effects.

Comparison with Mechanisms of Related Natural Products (e.g., other depsipeptides)

This compound is classified as a depsipeptide, a class of natural products characterized by the presence of both peptide and ester linkages in their cyclic structures. nih.gov Many depsipeptides exhibit potent anticancer properties through diverse mechanisms. nih.gov For instance, Romidepsin, a well-known depsipeptide, acts as a histone deacetylase inhibitor (HDACi), leading to cell cycle arrest and apoptosis. Cryptophycins, another family of cyclic tetrapeptides, are known to inhibit microtubule formation. [19 in previous search] The cytotoxic activity of other cyclodepsipeptides, such as homophymines, has been observed across a wide panel of cancer cell lines with nanomolar IC50 values. nih.gov While specific mechanistic details for this compound are still emerging, its classification as a depsipeptide and its observed cytotoxicity align with the general anticancer strategies employed by this diverse group of natural products, which often involve targeting fundamental cellular processes like cell division, protein synthesis, or signaling pathways.

Preclinical in Vitro Biological Activity Evaluation

Cytotoxicity Against Diverse Cancer Cell Lines

The piperazimycins, including Piperazimycin B, exhibit strong toxic properties against various tumor cell lines. researchgate.net These compounds are characterized by their unique composition of rare amino acids. nih.govscilit.comcapes.gov.br

This compound, along with Piperazimycin A and C, has demonstrated significant cytotoxic effects against human carcinoma cell lines. Specifically, these compounds collectively showed an average GI50 value of 76 ng/mL against the human colon carcinoma HCT-116 cell line. researchgate.netnih.gov Additionally, this compound, alongside Piperazimycin A, exhibited moderate cytotoxicity against K562 cancer cells. researchgate.net

Research indicates that piperazimycins, including this compound, possess cytotoxic activity against leukemia cell lines. For instance, this compound, similar to Piperazimycin A, showed moderate cytotoxicity against K562 leukemia cells. researchgate.net Piperazimycin A, in particular, has been noted for its potent in vitro cytotoxicity against multiple tumor cell lines, including leukemia cell lines. researchgate.netmdpi.com

The piperazimycin compounds, encompassing this compound, have shown efficacy against a range of solid tumor cell lines. This includes human colon carcinoma, melanoma, and prostate cell lines. researchgate.netnih.gov While specific detailed data for this compound across all these cell lines are not extensively documented in the provided information, the collective activity of the piperazimycin class suggests its broader impact on solid tumors. Piperazimycin A, for instance, exhibited potent cytotoxicity against prostate cell lines and melanoma cell lines. researchgate.netmdpi.com

Potency and Efficacy Metrics (e.g., GI50 values in NCI 60 panel)

For the piperazimycin series, comprehensive potency and efficacy metrics, such as GI50 values, have been primarily reported for Piperazimycin A when screened against the National Cancer Institute's (NCI) 60 cancer cell line panel. Piperazimycin A exhibited potent in vitro cytotoxicity towards multiple tumor cell lines with a mean GI50 value of 100 nM. nih.govscilit.comcapes.gov.brscielo.brescholarship.org While this compound is part of this cytotoxic family, specific mean GI50 values for this compound across the entire NCI 60 panel are not explicitly detailed in the available literature, though its general cytotoxic activity has been noted.

Selective Growth Inhibition Profiles

Piperazimycin A demonstrated a selective growth inhibition profile, showing greater activity against solid tumor cell lines compared to leukemia cell lines. mdpi.comscielo.br For this compound, specific selective growth inhibition profiles across different tumor types are not as distinctly reported as for Piperazimycin A, but its general cytotoxic activity against both solid tumor and leukemia cell lines has been observed. researchgate.net

Comparative Biological Activities of Piperazimycin Analogs (A and C)

Among the piperazimycin analogs (A, B, and C), Piperazimycin A has been identified as the most potent. It demonstrated approximately three times greater activity against solid tumors compared to this compound and Piperazimycin C. researchgate.netnih.gov This suggests that while this compound possesses significant cytotoxic properties, its potency is generally lower than that of Piperazimycin A in comparative studies.

Table 1: Summary of Preclinical In Vitro Cytotoxicity of Piperazimycins

| Compound | Cell Line (Example) | Activity Metric | Value (Approx.) | Notes | Source |

| Piperazimycin A, B, C | HCT-116 (Human Colon Carcinoma) | GI50 | 76 ng/mL | Average for all three piperazimycins | researchgate.netnih.gov |

| Piperazimycin A, B | K562 (Leukemia) | Cytotoxicity | Moderate | Both alkaloids showed moderate cytotoxicity | researchgate.net |

| Piperazimycin A | NCI 60 Panel (Mean) | Mean GI50 | 100 nM | Potent cytotoxicity across multiple tumor types | nih.govscilit.comcapes.gov.brscielo.brescholarship.org |

| Piperazimycin A | Solid Tumors vs. Leukemia | LC50 | 13.9 µM (solid) vs. 31.4 µM (leukemia) | Approximately 3-fold more potent against solid tumors | scielo.br |

Synthetic Methodologies and Analog Development

Total Synthesis Approaches to Piperazimycin B and its Core Structures

Total synthesis endeavors aim to construct this compound from basic chemical precursors, providing complete control over its stereochemistry and allowing for the systematic investigation of its structure-activity relationships.

Piperazic acid and its derivatives, such as γ-hydroxypiperazic acid (γ-OHPiz), are crucial nonproteinogenic amino acid components of this compound. The asymmetric synthesis of these building blocks is paramount for achieving the correct stereochemistry of the final natural product.

One reported asymmetric synthesis of the (3R,5R)-γ-hydroxypiperazic acid (γ-OHPiz) residue, found in several bioactive nonribosomal peptides, relies on a diastereoselective enolate hydroxylation reaction and electrophilic N-amination to yield an acyclic γ-OHPiz precursor. This orthogonally protected α-hydrazino acid intermediate is suitable for late-stage diazinane ring formation after incorporation into a peptide chain. The γ-OH substituent in γ-OHPiz has been shown to enhance trans-amide bias relative to piperazic acid itself. thieme-connect.comdntb.gov.uansf.gov

Another approach to the asymmetric synthesis of piperazic acid and its derivatives allows for the high optical purity of either the (3S)- or (3R)-enantiomeric form. For instance, (3S)-piperazic acid can be derived from D-glutamic acid, which is initially converted to an (R)-2,5-dihydroxyvalerate ester intermediate. After converting the hydroxyl groups into suitable leaving groups (e.g., mesylates), the ester is treated with a bis-protected hydrazine (B178648) to yield the desired (3S)-piperazic acid derivative. The (3R) enantiomer can be similarly obtained starting from L-glutamic acid. wipo.intgoogle.com These piperazic acid derivatives are valuable intermediates in natural product synthesis and in the creation of biologically active compounds containing non-natural amino acids or peptidomimetic moieties. google.com

An improved synthetic protocol for both (3R)- and (3S)-piperazic acids, selectively bearing the carboxybenzyl (Cbz) protecting group at the N1 position, has also been reported. This method optimizes the selective deprotection at the N2 position, providing an efficient and reproducible pathway to suitably modified piperazates with high optical purity. mdpi.com

The formation of the macrocyclic ring is a critical step in the total synthesis of this compound. This typically involves the cyclization of a linear peptide precursor. While specific details for this compound's macrocyclization are often embedded within broader total synthesis reports, general strategies for piperazic acid-containing peptides include intramolecular lactam formation, intramolecular hydrazone formation, and intramolecular N-arylation. unc.edu Diels-Alder cycloadditions, particularly those using azidodicarboxylates as dienophiles with 1,3-butadiene (B125203) derivatives, are among the most frequently employed methods for piperazic acid ring formation. unc.edu However, these methods may have limitations regarding protecting group and functional group tolerance in complex peptide synthesis. unc.edu

This compound incorporates several nonproteinogenic amino acids, which are key to its unique structure and biological activity. Beyond γ-hydroxypiperazic acid, other nonproteinogenic amino acids are integrated during the synthesis. The synthesis of such complex natural products often involves preparing these unique amino acid building blocks separately and then coupling them into the growing peptide chain. For example, the chiral N1-Cbz, N2-H derivative of the piperazic acid monomer serves as a valuable building block in the total synthesis of natural products containing this nonproteinogenic amino acid. mdpi.com

Semisynthesis and Derivatization Strategies

Semisynthesis involves starting from a naturally occurring precursor of this compound and chemically modifying it to produce new derivatives or analogs. Derivatization strategies focus on introducing specific chemical changes to the parent compound to explore structure-activity relationships or improve properties. While direct information on semisynthesis of this compound is not extensively detailed in the provided search results, the general principle involves leveraging existing complex natural product scaffolds for further modification.

Chemoenzymatic Synthesis Leveraging Biosynthetic Enzymes

Chemoenzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of chemical synthesis. This approach is particularly attractive for complex natural products like this compound, as enzymes can catalyze highly selective transformations (e.g., stereoselective, regioselective) that are challenging to achieve purely chemically. For macrocyclic peptides and polyketides, thioesterase-catalyzed macrocyclization is a significant strategy in chemoenzymatic synthesis. beilstein-journals.org In such approaches, solid-phase peptide synthesis (SPPS) can be used to efficiently prepare linear precursors, which are then subjected to enzymatic macrocyclization. beilstein-journals.org Biosynthetic enzymes, such as those from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly lines, play a crucial role in forming complex structures. beilstein-journals.org

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel this compound analogs are driven by the desire to improve its biological activity, enhance stability, or reduce toxicity. This often involves modifying specific amino acid residues, altering the macrocyclic ring size, or introducing new functional groups. The ability to synthesize key piperazic acid derivatives with high optical purity is fundamental to this endeavor, as it allows for the precise incorporation of these unique building blocks into new analog structures. wipo.intgoogle.commdpi.com

Interactive Data Table: Key Piperazic Acid Derivatives in Synthesis

| Derivative Name | Stereochemistry | Synthesis Approach | Key Reaction/Intermediate | Reference |

| γ-Hydroxypiperazic acid (γ-OHPiz) | (3R,5R) | Asymmetric synthesis | Diastereoselective enolate hydroxylation, electrophilic N-amination | thieme-connect.comdntb.gov.uansf.gov |

| Piperazic acid | (3S) | Asymmetric synthesis from D-glutamic acid | (R)-2,5-dihydroxyvalerate ester intermediate, bis-protected hydrazine | wipo.intgoogle.com |

| Piperazic acid | (3R) | Asymmetric synthesis from L-glutamic acid | (S)-2,5-dihydroxyvalerate ester intermediate, bis-protected hydrazine | wipo.intgoogle.com |

| N1-Cbz Piperazic Acid | (3R) and (3S) | Improved synthetic protocol | Selective N1-Cbz protection, optimized N2 deprotection | mdpi.com |

Structure Activity Relationship Sar Studies

Influence of Halogenation and Hydroxylation Patterns

The presence of halogen and hydroxyl groups, particularly at the gamma-position of the piperazic acid moiety, is a defining characteristic of the piperazimycins. Piperazimycin A, B, and C all contain gamma-hydroxypiperazic acid and gamma-chloropiperazic acid residues. core.ac.uknih.gov In general, halogen substituents, such as chlorine, are known to enhance the anticancer potency of various compounds and can be responsible for their bioactivity. Conversely, while hydroxyl groups contribute to a molecule's electronic, solubility, and steric properties, and can increase water solubility through hydrogen bonding, their specific impact on activity can vary. For example, in studies of kutznerides, another class of piperazic acid-containing natural products, trichlorinated derivatives exhibited high antimicrobial activity, whereas a hydroxylated piperazic acid unit did not show inhibition, indicating a context-dependent role for these functional groups.

Role of Specific Amino Acid Residues and Side Chains

The biological activity of piperazimycin B is intrinsically linked to its unique array of constituent amino acid residues and their side chains. The piperazimycin compounds are notable for being composed exclusively of unusual amino acids, including hydroxyacetic acid, alpha-methylserine, gamma-hydroxypiperazic acid, and gamma-chloropiperazic acid. core.ac.uknih.gov While specific comparative data for modifications to this compound's side chains are limited in the provided literature, the presence of these "rare amino acids" is highlighted as fundamental to the piperazimycin structure and its biological properties. core.ac.uknih.gov The piperazic acid moiety itself is considered a key and unique component.

Conformational Dynamics and Their Correlation with Efficacy

Summary of Comparative Cytotoxicity

The piperazimycin family exhibits varying degrees of cytotoxic activity among its members.

| Compound | Source Organism | Activity Against HCT-116 Cells | Relative Potency (vs. Piperazimycin A) |

| Piperazimycin A | Streptomyces sp. | Potent cytotoxicity (mean GI₅₀ 100 nM) core.ac.uknih.gov | Most potent (3x stronger against solid tumors) |

| This compound | Streptomyces sp. | Cytotoxic | Less potent |

| Piperazimycin C | Streptomyces sp. | Cytotoxic core.ac.uknih.gov | Less potent |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry Techniques (e.g., HRESI-MS/MS, LC/MS)

High-resolution mass spectrometry (HRMS) plays a pivotal role in determining the precise molecular formula of Piperazimycin B. The structure of this compound (often designated as compound 31 or 1b in research) has been confirmed through detailed high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS/MS) analysis. researchgate.netnih.gov This technique provides accurate mass measurements, which are essential for deducing the elemental composition of the compound.

For this compound (compound 31), high-resolution fast atom bombardment mass spectrometry (HRFABMS) analysis determined its molecular formula as C31H47N8O9^35Cl. researchgate.netucsd.edu The protonated molecular ion ([M+H]+) was observed at m/z 711.3231. ucsd.edu The use of LC-MS (Liquid Chromatography-Mass Spectrometry) has also been integral in the analysis of mixtures containing this compound, allowing for its detection and characterization within complex samples. researchgate.net

| Technique | Analyte | Observed Mass (m/z) | Adduct | Molecular Formula (Determined) |

|---|---|---|---|---|

| HRFABMS | This compound (31) | 711.3231 | [M+H]+ | C31H47N8O9^35Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for establishing the connectivity of atoms within the this compound molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. NMR spectral data for this compound (compound 31) have been recorded in solvents such as Acetone-d6. ucsd.edu While specific detailed 1H and 13C NMR chemical shift data for this compound are typically presented in the original research publications, these experiments are fundamental for assigning proton and carbon signals and understanding their chemical environments. researchgate.net

To fully unravel the intricate structural connectivity of this compound, various 2D NMR experiments are routinely performed:

COSY (COrrelation SpectroscopY) : This experiment reveals protons that are scalar (J-) coupled to each other, providing insights into adjacent proton networks within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show one-bond correlations between protons and directly attached carbon atoms (1H/13C one-bond connectivity). This is crucial for assigning carbon signals based on known proton assignments. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect long-range correlations (typically two or three bonds) between protons and carbons. These correlations are vital for establishing connectivity across quaternary carbons or heteroatoms and for piecing together larger fragments of the molecular structure. ucsd.edunih.gov

TOCSY (TOtal Correlation SpectroscopY) : While not explicitly detailed in the provided snippets for this compound, TOCSY experiments are generally used to identify entire spin systems by showing correlations between all protons within a coupled network.

Subsequent analysis of HSQC, COSY, and HMBC NMR spectral data was performed to elucidate the structure of this compound. ucsd.edu These experiments collectively provide a comprehensive map of proton-proton and proton-carbon correlations, enabling the complete assignment of the compound's complex cyclic depsipeptide structure. ucsd.edu

While specific data on isotope labeling for the biosynthetic studies of this compound were not found in the provided snippets, isotope labeling in NMR is a powerful technique often employed in the study of natural products from microorganisms like Streptomyces. For instance, 1H-15N HSQC-TOCSY and 1H-15N HMBC NMR spectra have been utilized in biosynthetic studies of related compounds from Streptomyces species that were fed with 15N-labeled precursors. This technique allows researchers to trace the incorporation of labeled atoms from precursors into the final natural product, providing direct evidence for biosynthetic pathways and confirming the origin of specific atoms within the molecule. The complexity of natural products like this compound makes isotope labeling a valuable tool for understanding their biogenesis.

X-Ray Crystallography for Absolute Stereochemistry and Binding Mode Analysis

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. The structures of piperazimycins, including this compound, have been assigned through a combination of spectral, chemical, and crystallographic methods. escholarship.org For this compound (compound 31), X-ray data was collected, indicating that this technique was used to confirm its solid-state structure. ucsd.edu X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, which are critical for establishing the exact spatial arrangement of atoms and confirming chiral centers. This method is particularly powerful for complex natural products where multiple stereocenters are present, as it can unambiguously determine their configurations.

Chromatographic Separation and Purification Methodologies

The isolation and purification of this compound from its natural source, marine-derived Streptomyces species, rely on various chromatographic techniques. This compound (compound 31) was successfully isolated as a white powder. researchgate.netucsd.edu The initial chemical investigation of the marine-derived Streptomyces sp. Act8015 led to the isolation of piperazimycins A and B, indicating the use of separation techniques for their extraction from the fermentation broth. nih.gov

Common methodologies employed in the purification of such complex natural products include:

Column Chromatography : This broad category encompasses techniques like silica (B1680970) gel chromatography, which separates compounds based on differential adsorption to a stationary phase. Bioactivity-guided fractionation, often involving column chromatography, is a standard approach to isolate active compounds from crude extracts.

Sephadex LH-20 Chromatography : This size-exclusion chromatography resin is frequently used for the purification of natural products, allowing separation based on molecular size.

HPLC (High-Performance Liquid Chromatography) : HPLC, particularly reversed-phase HPLC (RP-HPLC), is a high-resolution technique widely used for the analytical and preparative separation of peptides and other biomolecules. The Marfey method, which involves chemical derivatization followed by HPLC analysis, has been utilized in the study of piperazimycins, indicating the application of HPLC in their purification and analysis. ucsd.edu

These chromatographic methods are essential for obtaining this compound in a highly pure form, which is a prerequisite for accurate spectroscopic characterization and biological activity studies.

Research Perspectives and Future Directions

Elucidation of Undiscovered Mechanisms of Action

While piperazimycin B, like other piperazimycins, demonstrates robust cytotoxicity against a spectrum of cancer cell lines, including human colon carcinoma (HCT-116), leukemia (K562), melanoma, and prostate cancer cells, its precise molecular mechanism of action is not yet fully elucidated researchgate.netnih.govescholarship.org. Piperazimycin A, for instance, exhibited potent in vitro cytotoxicity with a mean GI50 of 100 nM across the National Cancer Institute's 60 cancer cell line panel, indicating a general mode of cytotoxicity researchgate.netnih.gov.

Current research perspectives include:

Investigating Cellular Pathways: Given the broad cytotoxic effects, future studies are directed towards identifying the specific cellular pathways disrupted by this compound. Analogous to other piperazine-containing compounds that have been shown to induce mitochondria-associated apoptosis and suppress STAT3 phosphorylation, these pathways represent plausible avenues for investigation nih.gov.

Targeting Microtubule Dynamics: Chemical space analysis has indicated that piperazimycins cluster with eribulin, a known microtubule destabilizer acs.org. This structural correlation suggests that this compound may exert its cytotoxic effects by interfering with microtubule assembly or dynamics, a common mechanism among antimitotic agents acs.org. Further studies are needed to confirm this hypothesis and detail the specific interactions with tubulin.

Exploration of Novel Biological Targets

The potent and broad-spectrum cytotoxicity of this compound against various cancer cell lines implies interaction with critical biological targets essential for cell proliferation and survival researchgate.netnih.govscielo.br. Beyond the general cytotoxic effect, the exploration of novel and specific biological targets is a key research direction.

Potential areas for target exploration include:

Protein-Protein Interactions: The cyclic depsipeptide nature of this compound, coupled with its unique amino acid composition, makes it a candidate for modulating protein-protein interactions (PPIs), which are increasingly recognized as therapeutic targets in various diseases, including cancer.

Enzyme Inhibition: Investigations could focus on identifying specific enzymes that are inhibited or activated by this compound. For example, some natural cyclopeptides have been found to inhibit topoisomerase II or promote microtubule stabilization escholarship.org.

Beyond Cancer: While primarily studied for its anticancer properties, the broader class of piperazic acid-containing compounds has demonstrated antibacterial, antiviral, and immunomodulatory activities google.com. This suggests that this compound might possess a wider range of biological targets and applications beyond oncology, warranting further investigation in other disease areas.

Development of this compound as a Chemical Probe for Cellular Pathways

Chemical probes are invaluable small-molecule tools used to selectively modulate the function of specific biological targets, thereby enabling the detailed study of cellular processes and disease mechanisms nih.gov. Given its potent biological activity and unique structure, this compound holds significant potential for development into a chemical probe.

Key aspects of this development include:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial to understand how structural modifications impact the compound's activity and selectivity escholarship.org. This knowledge can guide the design of derivatives with enhanced probe characteristics, such as improved potency, selectivity, and pharmacokinetic properties.

Introduction of Tags: To facilitate target identification and mechanistic studies, this compound can be chemically modified to incorporate various tags, such as fluorescent labels for imaging mdpi.comdtu.dk, biotin (B1667282) tags for affinity purification, or photoaffinity labels for covalent binding to targets.

Isotopically Labeled Probes: The ability to synthesize isotopically labeled piperazic acid, a core component of piperazimycins, offers a direct route to creating labeled this compound for use as molecular probes in drug discovery analyses and imaging modalities google.com. These labeled probes can aid in tracing the compound's distribution, metabolism, and interaction with cellular components.

Advances in Combinatorial Biosynthesis for Novel Analog Generation

This compound is a natural product derived from Streptomyces species, renowned for their capacity to produce a diverse array of secondary metabolites, often through complex non-ribosomal peptide synthetase (NRPS) pathways researchgate.netnih.gov. Combinatorial biosynthesis offers a powerful strategy to generate novel analogs of this compound with potentially improved or altered biological activities nih.govfrontiersin.orgsci-hub.se.

Advances in this field include:

Pathway Engineering: Elucidating and manipulating the biosynthetic gene clusters responsible for this compound production in Streptomyces can enable the generation of "new-to-nature" compounds. This involves modifying specific enzymes within the pathway or introducing genes from other biosynthetic pathways to incorporate novel building blocks or alter the compound's core structure frontiersin.orgsci-hub.se.

Precursor-Directed Biosynthesis: By feeding engineered Streptomyces strains with synthetic or modified precursors, researchers can direct the biosynthetic machinery to incorporate these non-natural building blocks into the this compound scaffold, leading to the production of novel analogs. The study of piperazic acid biosynthesis, for instance, revealing its derivation from glutamate, provides a foundation for such precursor manipulation researchgate.netnih.gov.

Enzyme Engineering: Directed evolution or rational design of key enzymes in the this compound biosynthetic pathway, particularly those involved in the incorporation of unusual amino acids or macrocyclization, can expand the structural diversity of accessible analogs. The development of biological and biochemical methods for producing enantiopure piperazic acid through engineered microorganisms is a significant step in this direction, enabling precise control over the stereochemistry of incorporated units google.com.

Expanding Synthetic Accessibility for Broader Research Applications

The structural complexity of this compound, a cyclic hexadepsipeptide featuring multiple stereocenters and rare amino acids, presents significant challenges for its chemical synthesis researchgate.netnih.gov. While this compound has been isolated as a white powder, expanding its synthetic accessibility is crucial for broader research applications, including SAR studies, probe development, and preclinical investigations escholarship.org.

Strategies to enhance synthetic accessibility include:

Total Synthesis Efforts: The successful total synthesis of piperazimycin A serves as a strong precedent and provides valuable methodologies that can be adapted and refined for the synthesis of this compound researchgate.netpsu.edursc.orgresearchgate.net. Continued efforts in total synthesis aim to develop more efficient, convergent, and stereoselective routes.

Flow Chemistry and Automation: Implementing modern synthetic techniques, such as flow chemistry and automated synthesis platforms, can improve reaction efficiency, scalability, and reproducibility, thereby making this compound and its analogs more readily available for research frontiersin.org.

Semi-Synthesis: Combining fermentation-derived intermediates with synthetic modifications (semi-synthesis) can offer a more practical route to novel analogs, especially for complex natural products where full total synthesis remains highly challenging.

Q & A

Q. How can researchers differentiate artifact peaks from genuine signals in this compound’s NMR spectra?

- Methodological Answer : Compare spectra across solvents (e.g., CDCl3 vs. DMSO-d6) and temperatures. Use 2D NMR (e.g., HSQC, HMBC) to confirm correlations. Artifacts (e.g., solvent impurities) often lack cross-peaks in 2D experiments .

Ethical & Collaborative Considerations

Q. What ethical frameworks apply when sourcing marine actinomycetes for this compound research?

- Methodological Answer : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS) when collecting environmental samples. Document geographic origins of strain B7729 and obtain permits for commercial R&D applications .

Q. How should researchers handle co-authorship disputes in multi-institutional this compound studies?

- Methodological Answer : Adopt ICMJE criteria: authorship requires substantial contributions to design, analysis, or drafting. Use collaboration agreements upfront to define roles and arbitration processes for disputes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.